3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinonitrile with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the desired pyrido[2,3-D]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[2,3-D]pyrimidines.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups to the pyrido[2,3-D]pyrimidine core .
Scientific Research Applications
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a kinase inhibitor, making it useful in studying cellular signaling pathways.
Medicine: Due to its potential biological activities, it is being investigated for its use in drug discovery and development, particularly as an antimicrobial and antitubercular agent
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidine core and have been studied for their antitubercular activity.
Pyrazolo[3,4-D]pyrimidines: These compounds are also kinase inhibitors and have been investigated for their potential in cancer treatment.
4-Amino-substituted 7-iminopyrido[2,3-D]pyrimidines: These compounds have shown potential as kinase inhibitors and are being studied for their biological activities.
Uniqueness
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the presence of the 2-fluorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C13H9FN4O |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9FN4O/c14-10-6-2-1-4-8(10)12-17-11-9(5-3-7-16-11)13(19)18(12)15/h1-7H,15H2 |
InChI Key |
BAQHTGIBLZWJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N)F |
Origin of Product |
United States |
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